2-Benzenesulfonamidopyrimidine
Overview
Description
2-Benzenesulfonamidopyrimidine is a chemical compound with the molecular formula C10H9N3O2S It is characterized by the presence of a benzenesulfonamide group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzenesulfonamidopyrimidine typically involves the reaction of benzenesulfonyl chloride with 2-aminopyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H4N2NH2→C6H5SO2NHC4H4N2+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-Benzenesulfonamidopyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of aminopyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Benzenesulfonamidopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonamidopyrimidine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma.
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide with a similar structure but different pharmacological properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Uniqueness: 2-Benzenesulfonamidopyrimidine is unique due to its specific combination of a benzenesulfonamide group with a pyrimidine ring, which imparts distinct chemical and biological properties. Its potential as a carbonic anhydrase inhibitor and its applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
N-pyrimidin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLNLYCFFWMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168217 | |
Record name | 2-Benzenesulfonamidopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643616 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16699-12-0 | |
Record name | 2-Benzenesulfonamidopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzenesulfonamidopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZENESULFONAMIDOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Benzenesulfonamidopyrimidine relate to its hypoglycemic activity?
A: Research suggests that the hypoglycemic activity of 2-Benzenesulfonamidopyrimidines is influenced by both hydrophobic and electronic interactions. [, ]
Q2: What evidence supports the existence of a second binding site for 2-Benzenesulfonamidopyrimidines in relation to their hypoglycemic activity?
A2: Several observations point towards a second, charge-controlled binding site for 2-Benzenesulfonamidopyrimidines:
- Correlation with electronic parameters: The correlation between the chemical shift of specific protons and biological activity suggests that electronic effects, rather than solely hydrophobic interactions, are crucial for activity. []
- Stereospecificity: The observation of stereospecificity in the blood-glucose-lowering effect implies a specific interaction with a chiral target, further supporting a defined binding site. []
- Distance dependence: The importance of a consistent distance between the nitrogen in the side chain and the sulfonamide nitrogen suggests a specific spatial arrangement is required for binding and activity. []
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